CIDD-0067106 was isolated from Amyris texana, a plant known for its diverse array of bioactive compounds. This classification places it within the realm of natural product derivatives, emphasizing its potential as a therapeutic agent in oncology . The compound is categorized under isoxazoles, a class of heterocyclic compounds featuring a five-membered ring containing both nitrogen and oxygen atoms.
The synthesis of CIDD-0067106 involves several critical steps that utilize microwave-assisted reactions to enhance efficiency and yield. The primary method described in the literature begins with the formation of an oxazole intermediate through Van Leusen conditions applied to para-anisaldehyde. This intermediate undergoes palladium-mediated cross-coupling reactions with aryl bromides to yield the final product .
The synthesis can be outlined as follows:
This methodology allows for the introduction of various substituents, facilitating structure-activity relationship studies essential for optimizing therapeutic efficacy .
CIDD-0067106 features a distinct isoxazole core structure, characterized by its five-membered ring containing nitrogen and oxygen. The molecular formula is C₁₃H₁₁N₃O, with a molecular weight of approximately 227.25 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to confirm its structure, revealing characteristic peaks that correspond to its functional groups .
CIDD-0067106 exhibits significant reactivity due to its functional groups, allowing it to engage in various chemical reactions that can modify its structure for enhanced biological activity. Notably, it has been shown to inhibit phosphorylation events in key signaling pathways associated with cancer cell proliferation:
These interactions highlight its potential as a lead compound for developing targeted cancer therapies.
The mechanism by which CIDD-0067106 exerts its effects primarily involves the inhibition of specific kinases within the PI3K/Akt/mTOR and NF-κB signaling pathways. By interfering with these pathways, the compound effectively reduces cell proliferation and induces apoptosis in TNBC cells:
This dual inhibition mechanism positions CIDD-0067106 as a promising candidate for further development in cancer therapeutics.
CIDD-0067106 possesses several notable physical and chemical properties:
These properties are crucial for determining its suitability for pharmaceutical applications.
CIDD-0067106 holds significant promise in scientific research, particularly in cancer biology. Its ability to inhibit critical signaling pathways makes it a valuable tool for studying tumorigenesis and therapeutic resistance in triple-negative breast cancer. Furthermore, ongoing research aims to explore its potential as a lead compound for developing new anticancer agents that target similar pathways .
CAS No.: 109434-24-4
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 2221-82-1
CAS No.: 75023-40-4